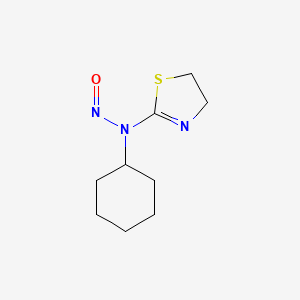

2-Thiazoline, 2-(cyclohexylnitrosamino)-

説明

Historical Context and Significance in Chemical Research

The history of 2-thiazoline chemistry dates back over a century, with the first synthesis reported by Richard Willstatter in 1909. rsc.org These five-membered heterocyclic compounds, containing both sulfur and nitrogen, have since become recognized as crucial structural motifs in a variety of natural products and synthetic molecules. nih.govrsc.org The 2-thiazoline ring is a key component in numerous biologically active compounds isolated from natural sources, such as marine organisms and microbes. rsc.orgnih.gov Notable examples include the antimitotic agent (+)-curacin A, the antibacterial compound bacitracin A, and various cytotoxic agents like mirabazoles. researchgate.net

The significance of 2-thiazolines in chemical research stems from their versatile applications. They serve as important intermediates in organic synthesis for the preparation of other chemical structures like thiazoles, β-amino thiols, and aldehydes. researchgate.net Furthermore, their derivatives have been extensively investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV properties. rsc.orgresearchgate.net The first study highlighting their use in catalysis was in 1991, where their efficiency in asymmetric hydrosilylation was demonstrated, opening the door for their use as chiral ligands in asymmetric catalysis. researchgate.net

Current Research Landscape and Emerging Areas for 2-Thiazoline, 2-(cyclohexylnitrosamino)-

As there is no specific research focused on 2-Thiazoline, 2-(cyclohexylnitrosamino)-, the current research landscape must be viewed through the lens of its parent structure, the 2-thiazoline ring. Contemporary research on 2-thiazoline derivatives is vibrant and multifaceted, with several emerging areas of interest. nih.govrsc.org

One of the most prominent areas is their application in asymmetric catalysis . Chiral 2-thiazoline-containing ligands are increasingly used to create catalysts for reactions that produce specific stereoisomers of a target molecule, a critical need in the pharmaceutical industry. rsc.orgnih.gov

In medicinal chemistry , research is ongoing to develop new 2-thiazoline-based therapeutic agents. rsc.org Scientists are designing and synthesizing novel derivatives with potential anticancer properties, with some compounds showing activity against various cancer cell lines, including colon, pancreatic, and prostate cancer. nih.gov The ability of some thiazoline (B8809763) derivatives to induce apoptosis (programmed cell death) in cancer cells is a particularly active area of investigation. nih.gov

The field of materials science is also beginning to explore the properties of 2-thiazoline-containing polymers and materials. Their unique electronic and structural properties make them candidates for new functional materials. Additionally, some thiazoline derivatives exhibit fluorescence, leading to research into their potential use as sensors and imaging agents. nih.gov

The synthesis of complex natural products containing the 2-thiazoline moiety remains a significant endeavor, driving the development of new and more efficient synthetic methodologies. nih.gov

Table 1: Predicted Physicochemical Properties of 2-Thiazoline, 2-(cyclohexylnitrosamino)-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃OS |

| Molecular Weight | 213.3 g/mol |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 213.093581 g/mol |

| Monoisotopic Mass | 213.093581 g/mol |

Data sourced from PubChem.

Challenges and Opportunities in the Study of Nitrosamines Derived from Heterocycles

The study of nitrosamines, particularly those derived from heterocyclic structures like 2-thiazoline, presents a unique set of challenges and opportunities for the scientific community.

Challenges:

Analytical Detection: A primary challenge is the detection and quantification of these compounds at very low levels, often in the parts-per-billion (ppb) range. aurigeneservices.comtheanalyticalscientist.com This requires highly sensitive and specific analytical methods, as the complex matrices of pharmaceutical products or food can interfere with detection. theanalyticalscientist.com

Artifact Formation: Nitrosamines can form artifacts during the analytical process itself, leading to false-positive results. theanalyticalscientist.comyoutube.com The presence of precursor amines and nitrosating agents in the sample, combined with the experimental conditions, can inadvertently generate the very compounds being tested for. theanalyticalscientist.com

Synthesis and Stability: The synthesis of specific heterocyclic nitrosamines for use as analytical standards can be challenging. youtube.com Furthermore, many nitrosamines are known to be unstable, particularly when exposed to light (photolysis), which can complicate their handling and analysis. theanalyticalscientist.com

Toxicological Data: For many novel or less-common nitrosamines, including those derived from heterocycles, there is a lack of toxicological data. youtube.com This makes assessing their potential risk to human health difficult.

Opportunities:

Method Development: The difficulties in nitrosamine (B1359907) analysis create an ongoing need for the development of more robust, sensitive, and selective analytical techniques. aurigeneservices.com This includes advancements in mass spectrometry and chromatographic separation to overcome matrix effects and differentiate between isobaric compounds. theanalyticalscientist.com

Understanding Formation Mechanisms: There is an opportunity to conduct further research into the mechanisms of formation of heterocyclic nitrosamines. veeprho.com A better understanding of how they are formed can lead to improved strategies to prevent their presence in consumer products.

Toxicology Research: In-depth toxicological studies of a wider range of nitrosamines are needed to accurately assess their carcinogenic potential and establish safe exposure limits. youtube.com

Development of Scavengers: Research into "scavengers," compounds that can inhibit the formation of nitrosamines, is a promising avenue for mitigating their risk. youtube.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Thiazoline, 2-(cyclohexylnitrosamino)- |

| (+)-curacin A |

| Bacitracin A |

| Mirabazole |

| Thiazole (B1198619) |

| β-amino thiol |

Structure

3D Structure

特性

CAS番号 |

80672-60-2 |

|---|---|

分子式 |

C9H15N3OS |

分子量 |

213.30 g/mol |

IUPAC名 |

N-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)nitrous amide |

InChI |

InChI=1S/C9H15N3OS/c13-11-12(9-10-6-7-14-9)8-4-2-1-3-5-8/h8H,1-7H2 |

InChIキー |

OSLDVNIRADADBD-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)N(C2=NCCS2)N=O |

製品の起源 |

United States |

Synthetic Methodologies for 2 Thiazoline, 2 Cyclohexylnitrosamino

Precursor Synthesis and Derivatization Routes

The cornerstone of synthesizing 2-Thiazoline, 2-(cyclohexylnitrosamino)- lies in the efficient preparation of its immediate precursor, N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine. This section details the synthetic strategies for obtaining the necessary building blocks for this precursor.

Synthesis of Cyclohexylnitrosamine Precursors

The primary precursor containing the cyclohexyl moiety is N-cyclohexylthiourea. This compound can be synthesized through the reaction of cyclohexylamine (B46788) with a thiocyanate (B1210189) salt in the presence of an acid, or by reacting cyclohexylamine with thiophosgene.

Synthesis of 2-Thiazoline Scaffolds

The formation of the 2-aminothiazoline ring system is a critical step. A common and effective method involves the cyclocondensation reaction between a substituted thiourea (B124793) and a suitable C2 synthon, typically a 2-haloethylamine. Specifically, for the synthesis of N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine, N-cyclohexylthiourea is reacted with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) hydrochloride. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, under reflux conditions. The reaction proceeds via an initial S-alkylation of the thiourea by the haloalkane, followed by an intramolecular cyclization with the elimination of a molecule of hydrogen halide to form the thiazoline (B8809763) ring.

Table 1: Synthesis of N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

| N-Cyclohexylthiourea | 2-Chloroethylamine hydrochloride | Ethanol | Reflux | Moderate to Good |

| N-Cyclohexylthiourea | 2-Bromoethylamine hydrobromide | Isopropanol | Reflux | Moderate to Good |

Direct Nitrosation Reactions for 2-Thiazoline, 2-(cyclohexylnitrosamino)-

With the successful synthesis of the N-cyclohexyl-2-aminothiazoline precursor, the final step involves the introduction of the nitroso group at the exocyclic nitrogen atom. This is achieved through a direct nitrosation reaction.

Nitrosating Agents and Reaction Conditions

The most prevalent method for the N-nitrosation of secondary amines is the use of a nitrosating agent generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. nih.gov The reaction is typically performed in an aqueous medium or a biphasic system at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction. The choice of acid is crucial, with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) being commonly employed. nih.gov The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) as the active electrophile, which then attacks the lone pair of electrons on the secondary amine nitrogen of the 2-(cyclohexylamino)-2-thiazoline. nih.gov

Alternative nitrosating agents have also been explored to achieve N-nitrosation under milder or heterogeneous conditions. These include combinations like p-toluenesulfonic acid (p-TSA) and sodium nitrite, or acetic anhydride (B1165640) (Ac₂O) and sodium nitrite. nih.gov These methods can offer advantages in terms of selectivity and ease of work-up. nih.gov

Table 2: Nitrosating Agents for Secondary Amines

| Nitrosating System | Conditions | Comments |

| Sodium Nitrite / Hydrochloric Acid | Aqueous, 0-5 °C | Standard and widely used method. nih.gov |

| Sodium Nitrite / Sulfuric Acid | Aqueous, 0-5 °C | Stronger acid can accelerate the reaction. |

| p-Toluenesulfonic Acid / Sodium Nitrite | Dichloromethane (B109758), Room Temp. | Heterogeneous, mild conditions. nih.gov |

| Acetic Anhydride / Sodium Nitrite | Dichloromethane, Room Temp. | Mild conditions. |

| Trichloromelamine / Sodium Nitrite / Wet SiO₂ | Dichloromethane, Room Temp. | Effective under mild, heterogeneous conditions. |

| Nitric Oxide / O₂ | - | Can achieve high diastereoselectivity in specific cases. |

Optimizing Yields and Purity

To maximize the yield and purity of 2-Thiazoline, 2-(cyclohexylnitrosamino)-, several factors must be carefully controlled during the nitrosation step. The slow, portion-wise addition of the sodium nitrite solution to the acidic solution of the amine precursor is critical to maintain a low temperature and prevent side reactions. The pH of the reaction mixture should be maintained in the acidic range to ensure the efficient generation of the nitrosonium ion. After the reaction is complete, the product is typically a water-insoluble oil or solid and can be isolated by extraction with a suitable organic solvent like dichloromethane or diethyl ether. Subsequent purification can be achieved through column chromatography or recrystallization to obtain the final product with high purity.

Alternative Synthetic Pathways for 2-Thiazoline, 2-(cyclohexylnitrosamino)- Formation

While the two-step sequence of thiazoline formation followed by nitrosation is the most direct route, alternative pathways could theoretically be envisioned. One such possibility could involve the reaction of a pre-formed N-nitroso-N-cyclohexylthiourea with a 2-haloethylamine. However, the stability and synthesis of N-nitroso-N-cyclohexylthiourea would be a critical consideration. Another speculative route could involve the direct reaction of cyclohexyl isothiocyanate with a nitrosated aziridine, though this would require careful investigation of the reactivity and stability of the intermediates. Currently, the sequential synthesis remains the most practical and well-understood method.

Multi-step Convergent Syntheses

A convergent synthetic approach is a logical strategy for the construction of 2-Thiazoline, 2-(cyclohexylnitrosamino)-. This methodology involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For the target compound, a plausible two-step convergent synthesis can be proposed, beginning with the formation of a 2-(cyclohexylamino)-2-thiazoline intermediate, followed by a selective N-nitrosation.

Step 1: Synthesis of 2-(Cyclohexylamino)-2-thiazoline

The formation of the 2-aminothiazoline core is a well-established transformation in heterocyclic chemistry. A common and effective method involves the cyclization reaction between a substituted thiourea and a suitable C2-synthon, such as a 2-haloethylamine. In the context of the target molecule, the synthesis would commence with N-cyclohexylthiourea.

The reaction of N-cyclohexylthiourea with 2-chloroethylamine hydrochloride is a direct route to the desired 2-(cyclohexylamino)-2-thiazoline. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be facilitated by the presence of a base to neutralize the hydrochloride salt and promote the cyclization.

A general method for the synthesis of 2-aminothiazoline involves the reaction of ethanolamine (B43304) with thionyl chloride to produce 2-chloro-ethylamine hydrochloride, which then undergoes a cyclization reaction with a thiourea. google.com This approach avoids the direct handling of gaseous hydrogen chloride. google.com The cyclization yield for the unsubstituted 2-aminothiazoline using this method has been reported to be over 70%. google.com

Step 2: N-Nitrosation of 2-(Cyclohexylamino)-2-thiazoline

The second crucial step in the proposed convergent synthesis is the introduction of the nitroso group onto the secondary amine of the 2-(cyclohexylamino)-2-thiazoline intermediate. The N-nitrosation of secondary amines is a classic and widely studied reaction in organic synthesis. libretexts.orgjchr.org

The most common reagent for this transformation is nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction is generally performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction.

The mechanism of N-nitrosation involves the formation of the nitrosonium ion (NO⁺) as the key electrophilic species. libretexts.org The secondary amine, acting as a nucleophile, attacks the nitrosonium ion, leading to the formation of the N-nitrosamine product after deprotonation. libretexts.org The reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent to ensure the solubility of the reactants.

For the synthesis of 2-Thiazoline, 2-(cyclohexylnitrosamino)-, the 2-(cyclohexylamino)-2-thiazoline intermediate would be dissolved in an appropriate solvent and treated with an aqueous solution of sodium nitrite and acid. Careful control of the reaction conditions, particularly pH and temperature, would be essential to achieve a high yield of the desired product and minimize potential side reactions.

Table 1: Proposed Multi-step Convergent Synthesis of 2-Thiazoline, 2-(cyclohexylnitrosamino)-

| Step | Reactants | Reagents | Product |

| 1 | N-Cyclohexylthiourea, 2-Chloroethylamine hydrochloride | Base (e.g., NaHCO₃), Solvent (e.g., Ethanol) | 2-(Cyclohexylamino)-2-thiazoline |

| 2 | 2-(Cyclohexylamino)-2-thiazoline | Sodium nitrite (NaNO₂), Acid (e.g., HCl) | 2-Thiazoline, 2-(cyclohexylnitrosamino)- |

Novel Catalyst Systems in Synthesis

Recent advancements in catalysis offer promising avenues for improving the efficiency and selectivity of the synthesis of 2-aminothiazoline derivatives. While specific catalysts for the synthesis of 2-Thiazoline, 2-(cyclohexylnitrosamino)- have not been reported, developments in related reactions provide valuable insights.

For the synthesis of the 2-aminothiazoline core, researchers have explored various catalytic systems to enhance reaction rates and yields. For instance, the use of catalytic nanosystems has been investigated for the synthesis of 2-aminothiazoles, which are structurally related to 2-aminothiazolines. researchgate.net Such systems could potentially be adapted for the cyclization of N-cyclohexylthiourea and 2-chloroethylamine.

In the context of N-nitrosation, while the reaction is typically acid-catalyzed, alternative methods employing novel catalytic systems have been developed to achieve this transformation under milder and more selective conditions. For example, a combination of potassium monopersulfate and sodium nitrite in the presence of wet SiO₂ has been reported as an effective nitrosating agent for secondary amines under heterogeneous conditions. tandfonline.com This system offers the advantage of easy work-up and catalyst recovery. Another approach utilizes p-toluenesulfonic acid in conjunction with sodium nitrite as a novel nitrosating agent under mild conditions. jchr.org

The application of deep eutectic solvents (DESs) as both solvent and catalyst represents an emerging area in green chemistry. A Lewis acid-based DES, for example, has been successfully employed in the synthesis of complex heterocyclic scaffolds. nih.gov The use of such a system could potentially facilitate the cyclization step in the synthesis of the 2-aminothiazoline precursor.

Table 2: Examples of Novel Catalyst Systems in Related Syntheses

| Reaction Type | Catalyst System | Conditions | Reference |

| N-Nitrosation | Potassium monopersulfate/NaNO₂/wet SiO₂ | Heterogeneous, mild | tandfonline.com |

| N-Nitrosation | p-Toluenesulfonic acid/NaNO₂ | Mild, heterogeneous | jchr.org |

| Heterocycle Synthesis | Lewis acid-based deep eutectic solvent | Solvent-free, thermal | nih.gov |

Stereochemical Control in 2-Thiazoline, 2-(cyclohexylnitrosamino)- Synthesis

The principles of stereochemical control are fundamental in modern organic synthesis, particularly when targeting molecules with potential biological activity. While the parent structure of 2-Thiazoline, 2-(cyclohexylnitrosamino)- does not inherently possess a stereocenter, the introduction of substituents on the thiazoline ring would necessitate the use of stereoselective synthetic methods.

Enantioselective and Diastereoselective Approaches

Should the synthesis of a chiral derivative of 2-Thiazoline, 2-(cyclohexylnitrosamino)- be desired, for example, with a substituent at the 4- or 5-position of the thiazoline ring, enantioselective and diastereoselective strategies would be paramount.

An enantioselective approach could involve the use of a chiral auxiliary. This strategy entails the temporary incorporation of a chiral moiety into one of the starting materials, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product. For instance, a chiral 1,2-amino alcohol could be used as a precursor to a chiral 2-haloethylamine, which would then be reacted with N-cyclohexylthiourea to form a chiral 2-(cyclohexylamino)-2-thiazoline. The synthesis of chiral 1,2-amino alcohols has been achieved with high enantioselectivity using methods such as asymmetric epoxidation followed by a domino ring-opening cyclization. researchgate.net

Alternatively, a chiral catalyst could be employed to induce stereoselectivity. This approach is often more atom-economical than the use of a chiral auxiliary. For example, a chiral Lewis acid catalyst could be used to control the facial selectivity of the cyclization reaction, leading to the preferential formation of one enantiomer of the thiazoline product.

Diastereoselective synthesis would be relevant if multiple stereocenters are to be introduced. In such cases, the relative stereochemistry of the newly formed stereocenters can be controlled by a pre-existing stereocenter in the molecule or by the choice of reagents and reaction conditions.

Asymmetric Synthesis of Related Compounds

The asymmetric synthesis of structurally related heterocyclic compounds provides a blueprint for potential strategies to control the stereochemistry in the synthesis of substituted 2-Thiazoline, 2-(cyclohexylnitrosamino)- derivatives.

For example, the asymmetric synthesis of chiral 1,2-amino alcohols, which are key precursors to chiral thiazolines, has been extensively studied. researchgate.netnih.gov Methods involving Brønsted acid catalysis and the use of pseudoephedrine as a chiral auxiliary have been reported to provide morpholinone products, which can be converted to chiral 1,2-amino alcohols in high yields and selectivities. researchgate.net

The asymmetric synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases is another powerful methodology that could be adapted. nih.gov This approach allows for the stereocontrolled synthesis of a wide variety of amino acids, which could serve as chiral starting materials for the synthesis of substituted thiazolines.

Furthermore, enzymatic synthesis offers a highly selective and environmentally benign approach to chiral compounds. researchgate.net Enzymes such as imine reductases can be used for the asymmetric reductive amination of α-hydroxymethyl ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Thiazoline, 2 Cyclohexylnitrosamino

Nitrosamine (B1359907) Rearrangements and Transformations

The N-nitrosamine functional group is the most reactive site in the molecule, known to undergo various transformations under chemical and biological conditions. These reactions are of significant interest due to their role in the bioactivation of many nitrosamine compounds.

Denitrosation, the cleavage of the N-NO bond, is a primary reaction pathway for N-nitrosamines, which can proceed through several mechanisms, including acid-catalyzed, photochemical, and enzymatic routes. nih.govacs.org This process results in the formation of the corresponding secondary amine, in this case, N-cyclohexyl-2-aminothiazoline, and a nitrosating species.

Acid-Catalyzed Denitrosation: In acidic conditions, the nitrosamine oxygen is protonated, forming an intermediate that is susceptible to nucleophilic attack. nih.gov The presence of nucleophiles such as halides (Br⁻, I⁻) or thiourea (B124793) can accelerate this process. acs.orgnih.gov The general mechanism involves the reversible protonation of the nitrosamine followed by the rate-determining attack of a nucleophile on the nitroso nitrogen, leading to the release of the secondary amine and a nitrosyl derivative. For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, this can be represented as:

Step 1: Protonation of the nitrosamine C₉H₁₅N₃OS + H⁺ ⇌ [C₉H₁₅N₃OS-H]⁺

Step 2: Nucleophilic attack and cleavage [C₉H₁₅N₃OS-H]⁺ + Nu⁻ → N-cyclohexyl-2-aminothiazoline + [NO-Nu]

The rate of acid-catalyzed denitrosation is dependent on the acidity of the medium and the concentration and nature of the nucleophile present. acs.orgrsc.orgrsc.org

Photochemical Denitrosation: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the N-NO bond, generating an aminium radical and a nitric oxide radical. acs.orgnih.gov This process is often more efficient than chemical methods and can be performed under neutral conditions. acs.org The quantum yield of photolytic decomposition can be influenced by pH. acs.org

| Pathway | Conditions/Reagents | Key Intermediates | Products |

|---|---|---|---|

| Acid-Catalyzed | H⁺, Nucleophiles (e.g., Br⁻, I⁻, thiourea) | Protonated nitrosamine | N-cyclohexyl-2-aminothiazoline, Nitrosyl derivative |

| Photochemical | UV light | Aminium radical, Nitric oxide radical | N-cyclohexyl-2-aminothiazoline, Nitric oxide |

| Enzymatic | Cytochrome P450, NADPH, O₂ | Enzyme-substrate complex | N-cyclohexyl-2-aminothiazoline, Nitrite (B80452) |

A critical transformation for many N-nitrosamines is the enzymatic hydroxylation at the α-carbon of the alkyl substituent, which is a key activation step leading to the formation of reactive intermediates. nih.govresearchgate.net This process is primarily mediated by cytochrome P450 enzymes. nih.govpnas.org

For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, α-hydroxylation can occur at the C-1 position of the cyclohexyl ring. This reaction is the rate-limiting step in the metabolic activation of many nitrosamines. nih.gov The resulting α-hydroxynitrosamine is generally unstable and spontaneously decomposes. pnas.orgnih.gov

The decomposition of the α-hydroxycyclohexyl nitrosamine intermediate would lead to the formation of cyclohexanone (B45756) and a thiazol-2-yl-diazohydroxide. This latter species is also unstable and is expected to release the thiazoline (B8809763) ring and generate a diazotic acid, which can ultimately lead to the formation of a diazonium ion.

The likelihood of α-hydroxylation is influenced by steric and electronic factors. researchgate.netnih.gov Computational models have been developed to predict the potential for α-carbon hydroxylation in various nitrosamines, highlighting the importance of the structural environment around the nitrosamine group. nih.govacs.org The presence of bulky substituents can sterically hinder the approach of the enzyme, potentially reducing the rate of this metabolic pathway. researchgate.net

| Reaction | Key Enzyme System | Initial Intermediate | Major Decomposition Products |

|---|---|---|---|

| α-Hydroxylation | Cytochrome P450 | α-Hydroxycyclohexyl nitrosamine | Cyclohexanone, Thiazol-2-yl-diazohydroxide |

Reactions at the Thiazoline Ring

The thiazoline ring itself can participate in a variety of chemical reactions, although it is generally more stable than the nitrosamine functionality.

The thiazoline ring can undergo cleavage under certain conditions. For instance, treatment of related thiazoline-fused pyridones with alkyl halides in the presence of a base like cesium carbonate can lead to S-alkylation followed by ring opening to generate N-alkenyl functionalized pyridones. nih.gov While the specific conditions for the ring opening of 2-Thiazoline, 2-(cyclohexylnitrosamino)- are not detailed in the literature, analogous reactions suggest that the C-S bond is susceptible to cleavage.

Conversely, thiazoline derivatives are often synthesized through ring-closure reactions, typically from β-amino thiols and a suitable one-carbon unit. nih.gov

The 2-aminothiazoline ring possesses both nucleophilic and electrophilic centers. The exocyclic amino group and the ring nitrogen and sulfur atoms can act as nucleophiles. The C=N bond presents an electrophilic carbon atom. acs.org

Nucleophilic Attack: The ring nitrogen and the exocyclic amino group can be targets for alkylating or acylating agents, particularly after deprotonation. The sulfur atom can also exhibit nucleophilicity.

Electrophilic Attack: The position C-5 of the 2-aminothiazole (B372263) ring is susceptible to electrophilic substitution, especially in the absence of the C4-C5 double bond as in the case of thiazoline. nih.gov However, the reactivity will be lower than in the aromatic analogue.

Mechanism of Formation and Decomposition

The formation and decomposition of N-nitrosamines are well-studied processes, primarily due to their classification as probable human carcinogens. veeprho.comwikipedia.org

Kinetic Studies of Nitrosamine Formation

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is formed in situ from nitrites under acidic conditions. veeprho.comlabcompare.comusp.org The reaction mechanism involves the electrophilic attack of a nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), on the lone pair of the secondary amine. veeprho.comwikipedia.org

The rate of nitrosation is highly dependent on pH. The formation of the active nitrosating agent is favored at acidic pH, but at very low pH, the amine becomes protonated and thus unreactive towards electrophilic attack. nih.gov Consequently, there is an optimal pH for nitrosamine formation, which for many secondary amines is around pH 3. nih.gov The rate of formation is also dependent on the concentration of both the amine and the nitrosating agent, often showing a second-order dependence on the nitrite concentration. nih.gov

Kinetic studies on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine (B1221334) and nitrite revealed a narrow pH optimum at pH 3 and a rapid reaction, with about 70% of the maximum yield formed within one hour. nih.gov The presence of certain carbonyl compounds, like formaldehyde, can enhance the rate of nitrosamine formation through the formation of iminium ion intermediates. nih.govacs.org

Table 2: Kinetic Data for the Formation of Representative N-Nitrosamines This table presents data for analogous systems, as direct kinetic data for the formation of 2-Thiazoline, 2-(cyclohexylnitrosamino)- is unavailable.

| Secondary Amine | Nitrosating Agent | pH | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Dimethylamine | Nitrous Acid | 3.4 | 0.45 | usp.org |

| Di-n-butylamine | Nitrite | <6 | Significant formation | usp.org |

Thermodynamic Stability and Degradation Pathways

N-nitrosamines are generally stable compounds in neutral or alkaline conditions but can undergo decomposition under various influences such as acidic conditions, UV light, and elevated temperatures. acs.orgnih.gov

Acid-Catalyzed Decomposition: In strongly acidic solutions, N-nitrosamines can undergo denitrosation, cleaving the N-N bond to regenerate the secondary amine and release the nitrosating agent. nih.gov This reaction is often reversible. wikipedia.org The stability of nitrosamines decreases as the pH decreases. nih.gov For example, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline was found to be stable at pH 7.4 to 9.0 but degraded at lower pH values. nih.gov

Photolytic Degradation: N-nitrosamines are susceptible to degradation by UV light. nih.gov Photolysis typically involves the homolytic cleavage of the N-NO bond, generating an aminium radical and a nitric oxide radical. acs.org The efficiency of photolytic degradation can be influenced by pH and the presence of other substances in the solution. researchgate.net Acidic conditions can favor the photodecomposition of some nitrosamines. researchgate.net

Thermal Decomposition: At elevated temperatures, N-nitrosamines can undergo thermal decomposition. acs.orgresearchgate.netaiche.orgresearchgate.net The stability and decomposition kinetics are dependent on the structure of the nitrosamine. For instance, N-nitrosopiperazine (MNPZ) readily decomposes at 150 °C, while N-nitrosodiethanolamine (NDELA) is more stable at 120 °C. acs.orgresearchgate.netresearchgate.net The decomposition is often a first-order reaction with respect to the nitrosamine concentration and can be base-catalyzed. acs.orgresearchgate.net Thermal energy analysis is a technique used to study the decomposition and detection of nitrosamines, which typically involves heating the sample to high temperatures (around 500°C) to break the N-N bond. labcompare.com

Bacterial Degradation: Some intestinal bacteria have been shown to degrade N-nitrosamines, converting them back to the parent amine and nitrite ions. nih.gov

Spectroscopic and Structural Elucidation of 2 Thiazoline, 2 Cyclohexylnitrosamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

The proton NMR spectrum is anticipated to show distinct signals for the protons of the cyclohexyl ring and the thiazoline (B8809763) ring. Due to the presence of E/Z isomers, a doubling of these signals is expected.

The protons on the thiazoline ring are expected to appear as two triplets. The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) would likely resonate at a different chemical shift than the methylene protons adjacent to the nitrogen atom (N-CH₂).

The cyclohexyl protons would present as a series of multiplets in the upfield region of the spectrum. The proton attached to the carbon bearing the nitrosamino group (N-CH) would be the most downfield of the cyclohexyl signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) (Isomer 1) | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) (Isomer 2) | Predicted Multiplicity |

| Thiazoline N-CH₂ | 4.10 - 4.30 | t | 3.80 - 4.00 | t |

| Thiazoline S-CH₂ | 3.20 - 3.40 | t | 3.10 - 3.30 | t |

| Cyclohexyl N-CH | 4.50 - 4.70 | m | 3.90 - 4.10 | m |

| Cyclohexyl CH₂ | 1.10 - 2.00 | m | 1.10 - 2.00 | m |

Note: The chemical shifts are predictions and may vary based on solvent and experimental conditions. 't' denotes a triplet and 'm' denotes a multiplet.

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. Similar to the ¹H NMR, the presence of E/Z isomers would result in two sets of signals for each carbon.

The most downfield signal is expected to be the imine carbon (N=C-N) of the thiazoline ring. The methylene carbons of the thiazoline ring and the carbons of the cyclohexyl ring will appear at characteristic chemical shifts.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) (Isomer 1) | Predicted Chemical Shift (δ, ppm) (Isomer 2) |

| Thiazoline N=C -N | 165.0 - 170.0 | 163.0 - 168.0 |

| Thiazoline N-C H₂ | 55.0 - 60.0 | 53.0 - 58.0 |

| Thiazoline S-C H₂ | 28.0 - 33.0 | 27.0 - 32.0 |

| Cyclohexyl N-C H | 60.0 - 65.0 | 58.0 - 63.0 |

| Cyclohexyl C H₂ | 24.0 - 35.0 | 24.0 - 35.0 |

Note: The chemical shifts are predictions and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. asianpubs.org For instance, cross-peaks would be observed between the adjacent methylene groups of the thiazoline ring (N-CH₂ and S-CH₂) and among the coupled protons of the cyclohexyl ring. asianpubs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. asianpubs.org It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal for N-CH₂ would show a cross-peak with its attached carbon signal. asianpubs.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. asianpubs.org This is crucial for establishing the connectivity between the thiazoline and cyclohexyl moieties. For example, a key correlation would be expected between the cyclohexyl N-CH proton and the imine carbon of the thiazoline ring, confirming the point of attachment. asianpubs.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For 2-Thiazoline, 2-(cyclohexylnitrosamino)- with the molecular formula C₉H₁₅N₃OS, the predicted exact mass can be calculated.

Predicted HRMS Data

| Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) |

| [M+H]⁺ | C₉H₁₆N₃OS⁺ | 214.1009 |

| [M+Na]⁺ | C₉H₁₅N₃OSNa⁺ | 236.0828 |

Note: These values are based on the most abundant isotopes of each element. The predicted monoisotopic mass for the neutral molecule is 213.0936 Da. researchgate.net

In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecular ion will fragment in a characteristic manner. For N-nitrosamines, common fragmentation pathways include the loss of the nitroso group (•NO) and the loss of a hydroxyl radical (•OH) via a McLafferty-type rearrangement. researchgate.net

A plausible fragmentation pattern for 2-Thiazoline, 2-(cyclohexylnitrosamino)- would involve:

Loss of •NO: The molecular ion would lose a mass of 30 Da, corresponding to the nitroso radical.

Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond would result in a fragment corresponding to the thiazoline-nitrosamino portion or the cyclohexyl cation.

Fragmentation of the thiazoline ring: The thiazoline ring could undergo ring-opening and subsequent fragmentation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. For "2-Thiazoline, 2-(cyclohexylnitrosamino)-", these methods are instrumental in identifying its key functional groups, including the thiazoline ring, the cyclohexyl moiety, and the nitrosamino group. While specific experimental spectra for this exact compound are not widely available in public databases, a detailed analysis can be extrapolated from the well-documented spectra of its constituent chemical motifs.

Vibrational Mode Assignment

The vibrational spectrum of "2-Thiazoline, 2-(cyclohexylnitrosamino)-" is a composite of the vibrational modes of its three primary components. The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, exhibits characteristic ring stretching and bending vibrations. The cyclohexyl group, a saturated carbocycle, displays a series of C-H stretching and bending modes, as well as C-C stretching vibrations. The nitrosamino group (-N-N=O) presents unique stretching frequencies for the N-N and N=O bonds.

A theoretical assignment of the principal vibrational modes can be proposed based on the analysis of similar structures. For instance, the IR spectrum of 2-aminothiazoline shows characteristic bands for the thiazoline ring system which can be used as a reference. nist.govnih.gov Similarly, studies on various nitrosamines provide data on the expected vibrational frequencies for the N=O and N-N stretching modes.

Characteristic Absorption Bands

The expected characteristic absorption bands in the IR and Raman spectra of "2-Thiazoline, 2-(cyclohexylnitrosamino)-" are summarized in the table below. These assignments are based on established group frequency correlations and data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Cyclohexyl | C-H stretch (asymmetric) | ~2925 | Strong in IR and Raman |

| Cyclohexyl | C-H stretch (symmetric) | ~2850 | Strong in IR and Raman |

| Cyclohexyl | C-H bend (scissoring) | ~1450 | Medium intensity in IR |

| Thiazoline Ring | C=N stretch | ~1630-1600 | Medium to strong in IR |

| Thiazoline Ring | C-N stretch | ~1280-1250 | Medium intensity in IR |

| Thiazoline Ring | C-S stretch | ~700-600 | Weak to medium in IR |

| Nitrosamino | N=O stretch | ~1480-1430 | Strong in IR |

| Nitrosamino | N-N stretch | ~1150-1050 | Medium to strong in IR |

This table presents predicted data based on analogous compounds and functional group analysis.

The N=O stretching vibration is particularly noteworthy as it typically gives rise to a strong absorption band in the IR spectrum, providing a clear diagnostic marker for the nitrosamino functionality. The precise position of this band can be influenced by the electronic environment and molecular conformation. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C-C and C-S vibrations within the molecular framework. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for "2-Thiazoline, 2-(cyclohexylnitrosamino)-" has not been reported in the Cambridge Structural Database (CSD), we can infer its likely solid-state characteristics by examining the crystal structures of related thiazole (B1198619) and nitrosamine-containing compounds.

Crystal Packing and Intermolecular Interactions

Key intermolecular interactions that could be present include:

C-H···O Hydrogen Bonds: The oxygen atom of the nitrosamino group can act as a hydrogen bond acceptor, forming weak hydrogen bonds with hydrogen atoms from the cyclohexyl or thiazoline rings of neighboring molecules.

C-H···N Hydrogen Bonds: The nitrogen atoms of the thiazoline ring could also participate in weak hydrogen bonding interactions.

Dipole-Dipole Interactions: The polar N-N=O group will induce significant dipole-dipole interactions, which will play a crucial role in the molecular packing.

Analysis of related crystal structures, such as those of benzothiazole (B30560) derivatives, often reveals herringbone packing patterns and various C-H···π and π–π interactions that stabilize the crystal structure. nih.gov The interplay of these interactions dictates the final crystal architecture. nih.govresearchgate.net

Bond Lengths and Angles Analysis

A detailed analysis of bond lengths and angles provides fundamental insights into the molecule's geometry and electronic structure. Based on data from related compounds, the expected bond lengths and angles for "2-Thiazoline, 2-(cyclohexylnitrosamino)-" can be estimated.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C=N (thiazoline) | ~1.28 | N-C-S (thiazoline) | ~110-115 |

| C-N (thiazoline) | ~1.47 | C-N-C (exocyclic) | ~120-125 |

| C-S (thiazoline) | ~1.82 | C-S-C (thiazoline) | ~90-95 |

| N-N (nitrosamino) | ~1.32 | N-N=O | ~115-120 |

| N=O (nitrosamino) | ~1.22 | ||

| C-C (cyclohexyl) | ~1.53-1.54 | C-C-C (cyclohexyl) | ~109.5 |

This table presents predicted data based on standard bond lengths and angles from analogous structures. nist.govresearchgate.net

The geometry around the exocyclic nitrogen atom attached to the thiazoline ring is expected to be nearly planar due to the delocalization of the lone pair of electrons into the N=O group. The bond lengths within the thiazoline ring will reflect its partially saturated nature. The C=N bond will be significantly shorter than the C-N single bond. The bond angles within the five-membered ring will be constrained, leading to some degree of ring strain.

Computational and Theoretical Studies of 2 Thiazoline, 2 Cyclohexylnitrosamino

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into bond lengths, bond angles, and dihedral angles, as well as electronic properties like orbital energies and charge distribution, which collectively determine the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 2-Thiazoline, 2-(cyclohexylnitrosamino)-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, would be a standard approach to optimize the molecular geometry. These calculations would aim to find the lowest energy structure, providing precise data on the spatial arrangement of the thiazoline (B8809763) and cyclohexylnitrosamino moieties. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined, offering insights into the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods for Conformation Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for conformational analysis. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, can provide more accurate energy calculations and a more detailed description of electron correlation effects. For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, these methods would be particularly useful for exploring the subtle energetic differences between various conformations, which arise from the rotation around the N-N and C-N bonds.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl group and the potential for rotation around the bonds connecting the nitrosamino group to the thiazoline ring suggest that 2-Thiazoline, 2-(cyclohexylnitrosamino)- can exist in multiple conformations. Understanding the energy landscape associated with these conformations is key to predicting the molecule's behavior in different environments.

Rotational Barriers and Preferred Conformations

Computational modeling can be used to calculate the energy barriers for rotation around key single bonds. For this molecule, the rotation of the cyclohexyl group and the rotation around the N-nitrosamino bond are of particular interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable, or preferred, conformations. The energy differences between these minima and the transition states connecting them represent the rotational barriers.

Table 1: Hypothetical Rotational Barriers and Preferred Conformations (Note: This table is illustrative and based on general chemical principles, as specific experimental or computational data for this molecule is not readily available.)

| Rotational Bond | Preferred Dihedral Angle (degrees) | Calculated Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| C-N (Thiazoline-N) | 180 | 5-10 | DFT/B3LYP/6-31G* |

| N-N (Nitrosamino) | 0 | 10-15 | MP2/cc-pVDZ |

Interconversion Pathways

The pathways for interconversion between different stable conformations can be mapped out by identifying the transition states on the potential energy surface. These pathways reveal the lowest energy routes for the molecule to change its shape. Understanding these pathways is important for predicting the dynamics of the molecule and its ability to adopt specific conformations that may be required for biological activity or chemical reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be employed to model potential reaction pathways involving 2-Thiazoline, 2-(cyclohexylnitrosamino)-. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The characterization of transition states is particularly important as their energy determines the activation energy and thus the rate of the reaction. For example, the decomposition of the nitrosamino group, a reaction of interest for this class of compounds, could be modeled to understand its mechanism and kinetics. The vibrational frequencies of the transition state structure are calculated to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a routine and highly useful application of computational chemistry. nih.gov Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts.

For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, a computational model would first involve optimizing the molecule's three-dimensional structure to its lowest energy conformation. Following this, the magnetic shielding tensors for each nucleus would be calculated. These values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can help in assigning the signals in an experimental NMR spectrum, especially for complex structures where signals may overlap. For instance, distinguishing between the various methylene (B1212753) protons on the cyclohexyl ring can be facilitated by comparing their predicted chemical shifts. A hypothetical table of predicted NMR chemical shifts for 2-Thiazoline, 2-(cyclohexylnitrosamino)- is presented below for illustrative purposes.

Table 1: Exemplary Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Thiazoline, 2-(cyclohexylnitrosamino)- This table contains hypothetical data for illustrative purposes.

| Atom Type | Position in Structure | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| Carbonyl-like Carbon | C2 of Thiazoline | ~165 | - |

| Methylene Carbon | C4 of Thiazoline | ~60 | ~4.2 (t) |

| Methylene Carbon | C5 of Thiazoline | ~30 | ~3.4 (t) |

| Methine Carbon | C1 of Cyclohexyl | ~65 | ~4.5 (m) |

| Methylene Carbon | C2, C6 of Cyclohexyl | ~35 | ~1.8 (m) |

| Methylene Carbon | C3, C5 of Cyclohexyl | ~26 | ~1.6 (m) |

| Methylene Carbon | C4 of Cyclohexyl | ~25 | ~1.3 (m) |

Theoretical vibrational spectroscopy is another powerful computational tool, used to predict the infrared (IR) and Raman spectra of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. These calculations are typically performed at the same level of theory used for geometry optimization, such as DFT.

The calculated frequencies correspond to the various stretching, bending, and torsional motions within the molecule. For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, key vibrational modes would include the N=O stretch of the nitrosamino group, the C-H stretches of the cyclohexyl and thiazoline rings, and the C=N stretch of the thiazoline ring.

It is common practice to scale the calculated frequencies by an empirical factor to account for approximations in the theoretical model and the neglect of anharmonicity. The resulting predicted spectrum can be a valuable aid in interpreting experimental IR or Raman data. An illustrative table of predicted vibrational frequencies is provided below.

Table 2: Exemplary Predicted Vibrational Frequencies for 2-Thiazoline, 2-(cyclohexylnitrosamino)- This table contains hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | Cyclohexyl & Thiazoline CH₂ | 2850 - 3000 |

| C=N Stretch | Thiazoline Ring | 1640 - 1690 |

| N=O Stretch | Nitrosamino | 1450 - 1500 |

| CH₂ Bend | Cyclohexyl & Thiazoline CH₂ | 1440 - 1470 |

| N-N Stretch | Nitrosamino | 1000 - 1100 |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Structural Analogues of 2-Thiazoline, 2-(cyclohexylnitrosamino)-

The synthesis of structural analogues of 2-Thiazoline, 2-(cyclohexylnitrosamino)- would likely proceed through two main avenues: modification of the cyclohexyl moiety and alterations to the thiazoline (B8809763) ring. The general approach would first involve the synthesis of a substituted 2-aminothiazoline, followed by nitrosation of the secondary amine.

The synthesis of analogues with a modified cyclohexyl ring would begin with the reaction of a substituted cyclohexyl isothiocyanate with an appropriate aminoalkanol or by reacting a substituted cyclohexylamine (B46788) with a suitable thiocarbonyl-containing reagent to form a substituted N-cyclohexylthiourea. This intermediate could then be cyclized to form the corresponding 2-(substituted-cyclohexylamino)-2-thiazoline. Subsequent nitrosation would yield the final product.

Potential variations could include the introduction of alkyl, aryl, or functional groups at different positions of the cyclohexyl ring. The choice of starting materials and synthetic routes would be guided by the desired substitution pattern. For instance, the synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues has been achieved through Knoevenagel condensation, demonstrating a viable method for introducing substituents onto a cyclohexyl-containing heterocyclic system. nih.gov

Table 1: Hypothetical Analogues of 2-Thiazoline, 2-(cyclohexylnitrosamino)- with Variations in the Cyclohexyl Moiety

| Analogue Name | Cyclohexyl Substitution | Potential Synthetic Precursor |

| 2-((4-methylcyclohexyl)nitrosamino)-2-thiazoline | 4-Methyl | 4-Methylcyclohexyl isothiocyanate |

| 2-((4-phenylcyclohexyl)nitrosamino)-2-thiazoline | 4-Phenyl | 4-Phenylcyclohexyl isothiocyanate |

| 2-((4-hydroxycyclohexyl)nitrosamino)-2-thiazoline | 4-Hydroxy | 4-Hydroxycyclohexyl isothiocyanate |

| 2-((4-carboxycyclohexyl)nitrosamino)-2-thiazoline | 4-Carboxy | 4-Isothiocyanatocyclohexane-1-carboxylic acid |

This table presents hypothetical analogues and their potential starting materials based on general synthetic strategies.

Modifications to the thiazoline ring could involve the introduction of substituents at the C4 and C5 positions. The synthesis of such analogues would typically start from substituted β-amino thiols or β-amino alcohols. acs.org For example, the reaction of a substituted β-amino thiol with a cyanogen (B1215507) halide or a similar reagent would yield a 2-amino-2-thiazoline (B132724) with substituents at the C4 and/or C5 positions. The subsequent nitrosation of the secondary amine would lead to the desired analogue.

A variety of synthetic methods for preparing substituted 2-thiazolines have been reported, including the Ru-catalyzed oxidation of thiazolidines and the cyclization of N-(β-hydroxy)thioamides. acs.org The choice of method would depend on the desired substitution pattern and the availability of starting materials.

Table 2: Hypothetical Analogues of 2-Thiazoline, 2-(cyclohexylnitrosamino)- with Modifications of the Thiazoline Ring

| Analogue Name | Thiazoline Substitution | Potential Synthetic Precursor |

| 2-(cyclohexylnitrosamino)-4-methyl-2-thiazoline | 4-Methyl | 1-Amino-2-mercaptopropane |

| 2-(cyclohexylnitrosamino)-5-phenyl-2-thiazoline | 5-Phenyl | 2-Amino-1-phenyl-1-ethanethiol |

| 2-(cyclohexylnitrosamino)-4-carboxy-2-thiazoline | 4-Carboxylic Acid | 2-Amino-3-mercaptosuccinic acid |

| 2-(cyclohexylnitrosamino)-4,5-dimethyl-2-thiazoline | 4,5-Dimethyl | 3-Amino-2-butanethiol |

This table presents hypothetical analogues and their potential starting materials based on general synthetic strategies.

Systematic Exploration of Substituent Effects

A systematic exploration of substituent effects on the reactivity and conformation of 2-Thiazoline, 2-(cyclohexylnitrosamino)- would be crucial for understanding its chemical behavior and for designing new analogues with specific properties.

The electronic nature of substituents on both the cyclohexyl and thiazoline rings would be expected to influence the reactivity of the nitrosamino group. Electron-donating groups would likely increase the electron density on the nitrogen atom of the nitrosamino group, potentially affecting its nucleophilicity and basicity. Conversely, electron-withdrawing groups would decrease the electron density, which could impact its susceptibility to electrophilic attack.

The reactivity of the thiazoline ring itself, which contains both nucleophilic (nitrogen and sulfur) and electrophilic (C=N carbon) centers, would also be modulated by substituents. scilit.com For instance, electron-withdrawing groups on the thiazoline ring could enhance the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

The conformation of the cyclohexyl ring and the rotational barrier around the N-N bond of the nitrosamino group would be significantly influenced by the steric bulk of substituents. In N-nitrosamines, the presence of bulky substituents can hinder the rotation around the N-N bond, leading to distinct E/Z isomers. The conformation of the cyclohexyl ring (chair, boat, or twist-boat) would also be affected by the size and position of substituents.

These conformational changes can, in turn, affect the reactivity of the molecule. For example, a particular conformation might be required for a specific reaction to occur, and steric hindrance could prevent the molecule from adopting this conformation.

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues of 2-Thiazoline, 2-(cyclohexylnitrosamino)- could lead to compounds with enhanced stability or specific biological activities. By locking the molecule into a preferred conformation, it is possible to probe the bioactive conformation and improve selectivity for a particular biological target.

One approach to creating conformationally restricted analogues would be to introduce bridges or additional rings to the molecular scaffold. For example, fusing the cyclohexyl ring with another ring system could limit its conformational flexibility. Similarly, incorporating the N-nitrosamino group into a larger ring system could restrict rotation around the N-N bond.

The synthesis of such analogues would require multi-step synthetic sequences and careful planning. For instance, the synthesis of lipophilic cyclohexafused 2-amino-2-thiazolines has been reported, which could serve as a starting point for creating conformationally restricted N-nitrosamino derivatives.

Table 3: Hypothetical Conformationally Restricted Analogues

| Analogue Structure | Type of Restriction | Potential Synthetic Strategy |

| Decahydro-1,3-benzothiazol-2-yl(nitroso)amine | Fused cyclohexyl ring | Cyclization of a bicyclic thiourea (B124793) derivative |

| 1-Nitroso-1,3,8-triazaspiro[4.5]decane-2-thione | Spirocyclic system | Multi-step synthesis involving a spirocyclic diamine |

This table presents hypothetical conformationally restricted analogues and their potential synthetic approaches.

Rigidification Strategies

Rigidification is a key strategy in medicinal and materials chemistry to lock a molecule into a specific conformation, which can enhance its interaction with other molecules or surfaces. For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, rigidification can be approached by modifying either the cyclohexyl or the thiazoline ring.

Cyclohexyl Ring Modification: Introducing unsaturation or bridging the cyclohexyl ring can restrict its conformational flexibility. For instance, oxidation to a cyclohexenyl or phenyl group would enforce planarity. Another approach is the introduction of bulky substituents or the formation of a bicyclic system, such as a decalin-like structure, to limit chair-flipping.

Thiazoline Ring Modification: The thiazoline ring is already relatively planar, but its flexibility can be further reduced. This can be achieved by fusing it with another ring system, for example, creating a thiazolo[3,2-a]pyrimidine-like scaffold. Such modifications would also significantly alter the electronic properties of the thiazoline moiety.

These strategies, while theoretical for this specific compound, are based on established principles in organic synthesis and can be used to create a library of analogues with varying degrees of conformational constraint.

Probing Active Conformations (Theoretical)

N-Nitrosamino Group Conformation: A key feature of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double bond character. This leads to the existence of E (trans) and Z (cis) geometric isomers. acanthusresearch.com The relative stability of these isomers is influenced by the steric bulk of the substituents on the amine nitrogen. For 2-(cyclohexylnitrosamino)-2-thiazoline, the bulkier cyclohexyl group and the thiazoline ring will likely lead to a preferred isomer to minimize steric hindrance. NMR studies on other heterocyclic nitrosamines have shown that the chemical shifts of adjacent protons can be used to determine the predominant conformation. cdnsciencepub.com

Cyclohexyl Ring Conformation: The cyclohexyl ring typically adopts a stable chair conformation. The nitrosamino-thiazoline substituent can occupy either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize 1,3-diaxial interactions.

Thiazoline Ring Conformation: The 2-thiazoline ring adopts a twisted or envelope conformation. The substitution at the 2-position influences the exact conformational preference.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the lowest energy conformations of the entire molecule, considering the interplay of these different structural elements. These calculations can provide insights into the most likely three-dimensional structure of the molecule in different environments.

Computational Approaches to SAR Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like 2-Thiazoline, 2-(cyclohexylnitrosamino)-.

Quantitative Structure-Activity Relationships (QSAR) Modeling

While QSAR is often associated with predicting biological activity, it can also be a powerful tool for modeling chemical reactivity. For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, a QSAR model could be developed to predict its stability, susceptibility to decomposition, or reactivity towards certain reagents. For instance, the susceptibility of the nitrosamino group to denitrosation under acidic conditions is a key chemical property. nih.gov

A QSAR model for predicting the rate of a specific reaction would involve calculating a set of molecular descriptors for a series of analogues and correlating them with the experimentally determined reaction rates. Relevant descriptors could include:

Electronic Descriptors: Mulliken charges on the nitrosamino nitrogen and oxygen atoms, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Descriptors: Molar volume, surface area, and specific steric parameters like Taft's Es.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Table 1: Hypothetical Chemical Descriptors for a QSAR Study of 2-Thiazoline, 2-(cyclohexylnitrosamino)- Analogues

| Analogue | HOMO (eV) | LUMO (eV) | Molar Volume (ų) | LogP | Predicted Reactivity (Arbitrary Units) |

| 2-(cyclohexylnitrosamino)-2-thiazoline | -6.5 | -1.2 | 200 | 2.5 | 1.0 |

| 2-(phenylnitrosamino)-2-thiazoline | -7.0 | -1.5 | 180 | 2.0 | 1.5 |

| 2-(cyclohexylnitrosamino)-benzothiazole | -6.8 | -1.4 | 250 | 3.5 | 0.8 |

This table is for illustrative purposes only. The values are hypothetical.

Such models can guide the synthesis of new derivatives with desired chemical reactivity profiles.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cdnsciencepub.com While commonly used for drug-protein interactions, it can also be applied to understand the interaction of a molecule with a catalyst.

For 2-Thiazoline, 2-(cyclohexylnitrosamino)-, one could perform docking simulations to study its interaction with the active site of a metallic catalyst, for example, a ruthenium-based catalyst known to be effective in N-nitrosamine reduction. acs.org The goal would be to understand the binding mode and predict which functional groups of the molecule coordinate with the metal center.

The nitrosamino group, with its lone pairs on the nitrogen and oxygen atoms, and the sulfur and nitrogen atoms of the thiazoline ring are all potential coordination sites. Docking simulations can provide insights into:

The preferred binding pose of the molecule within the catalyst's active site.

The key intermolecular interactions, such as metal-ligand bonds, hydrogen bonds, and van der Waals forces.

The binding affinity, often expressed as a docking score or estimated binding free energy.

Table 2: Hypothetical Molecular Docking Results with a Catalyst

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues/Atoms (Catalyst) | Predicted Interaction Type |

| 2-(cyclohexylnitrosamino)-2-thiazoline | -7.5 | Ru, His82, Phe120 | Metal coordination via nitrosamino oxygen, pi-stacking with thiazoline ring |

| Analogue A (rigidified) | -8.2 | Ru, His82, Tyr96 | Enhanced metal coordination and additional hydrogen bond |

| Analogue B (different substituent) | -6.8 | Ru, Phe120 | Weaker metal coordination, mainly van der Waals interactions |

This table is for illustrative purposes only. The catalyst and interacting residues are hypothetical.

These simulations can be instrumental in designing more efficient catalytic systems for the transformation of 2-Thiazoline, 2-(cyclohexylnitrosamino)- and its derivatives.

Analytical Methodologies for 2 Thiazoline, 2 Cyclohexylnitrosamino

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of nitrosamines, providing the separation needed to distinguish target analytes from complex sample matrices.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a well-established and robust technique for the analysis of volatile and thermally stable nitrosamines. restek.com Given the likely volatility of 2-Thiazoline, 2-(cyclohexylnitrosamino)-, GC-MS is a highly suitable analytical approach. The method involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates different compounds based on their boiling points and chemical properties.

For the analysis of nitrosamines, specific GC columns, such as those with a polyethylene (B3416737) glycol (WAX) stationary phase, are often employed to achieve optimal separation. nih.gov The mass spectrometer then detects the separated compounds, providing both qualitative and quantitative information. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are typically used to enhance sensitivity and selectivity, which is crucial for trace-level detection in complex samples like pharmaceuticals or food products. nih.govedqm.euresearchgate.net

Table 1: Illustrative GC-MS Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Typical Setting |

| GC System | Agilent, Shimadzu, or equivalent |

| Column | VF-WAXms (30 m x 0.32 mm, 1.0 µm) or similar |

| Injector Temperature | 230-250 °C |

| Oven Program | Initial temp. 50°C, ramp to 240°C |

| Carrier Gas | Helium |

| MS Detector | Triple Quadrupole (MS/MS) |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters for the GC-MS analysis of nitrosamines and should be adapted and validated for the specific analysis of 2-Thiazoline, 2-(cyclohexylnitrosamino)-.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful technique for nitrosamine analysis, especially for less volatile or thermally labile compounds. microbiozindia.com This method separates compounds in a liquid phase, making it suitable for a broader range of analytes.

In LC-MS analysis of nitrosamines, reversed-phase chromatography is commonly used with C18 columns. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives to improve peak shape and ionization efficiency. microbiozindia.com Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources used for nitrosamines. microbiozindia.com Tandem mass spectrometry (MS/MS) is employed to achieve the high sensitivity and selectivity required for trace analysis. microbiozindia.com

Table 2: Illustrative HPLC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting |

| HPLC System | Waters, Shimadzu, or equivalent |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2-0.5 mL/min |

| MS Detector | Triple Quadrupole (MS/MS) |

| Ionization Source | ESI or APCI, positive ion mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters for the HPLC-MS/MS analysis of nitrosamines and should be adapted and validated for the specific analysis of 2-Thiazoline, 2-(cyclohexylnitrosamino)-.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer an alternative or complementary approach for the detection and quantification of nitrosamines. These techniques are often characterized by high sensitivity, rapid response, and cost-effectiveness.

Voltammetry and amperometry are electrochemical techniques that measure the current resulting from the oxidation or reduction of an analyte at an electrode surface. jst.go.jp The electrochemical behavior of N-nitrosamines has been studied, indicating that they can be both oxidized and reduced electrochemically. jst.go.jpacs.org The oxidation often occurs at the nitrogen atom of the nitroso group, while reduction can lead to the formation of corresponding hydrazines and amines. acs.org

The development of a voltammetric or amperometric method for 2-Thiazoline, 2-(cyclohexylnitrosamino)- would involve identifying a suitable electrode material and optimizing parameters such as pH and supporting electrolyte to achieve a well-defined and reproducible signal.

The development of ion-selective electrodes (ISEs) or chemically modified electrodes could offer a highly selective means of detecting 2-Thiazoline, 2-(cyclohexylnitrosamino)-. While there is extensive research on ISEs for ions like nitrate, the development of electrodes specifically for complex organic molecules like nitrosamines is more challenging. researchgate.net

A potential approach would be to create a molecularly imprinted polymer (MIP) on an electrode surface. The MIP would be synthesized using 2-Thiazoline, 2-(cyclohexylnitrosamino)- as a template molecule, creating specific recognition sites that would allow for the selective binding and subsequent electrochemical detection of the target analyte. Another strategy could involve modifying an electrode with a substance that has a specific affinity for the nitroso group or another part of the target molecule, thereby facilitating its selective detection. jst.go.jp Research in this area is ongoing and aims to produce portable and easy-to-use sensors for on-site analysis.

Spectrophotometric and Fluorometric Approaches

Spectrophotometric and fluorometric methods offer sensitive and accessible means for the detection and quantification of N-nitrosamines. These techniques rely on the interaction of the target analyte with electromagnetic radiation, either through absorption (spectrophotometry) or emission (fluorometry).

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. N-nitrosamines characteristically exhibit two absorption bands in the UV region. A high-intensity band is typically observed around 230 nm, corresponding to a π → π* transition, while a less intense band appears in the 330-360 nm range, which is attributed to an n → π* transition of the N-N=O chromophore. researchgate.netpw.edu.pl The molar absorptivity of the longer wavelength band is generally low. pmda.go.jp

Table 1: UV-Vis Absorption Maxima for Representative N-Nitrosamines in Ethanol (B145695)

| Compound Name | λmax 1 (nm) | Molar Absorptivity (log ε) | λmax 2 (nm) | Molar Absorptivity (log ε) |

| N-Nitrosodimethylamine | 230 | 3.83 | 345 | 2.06 |

| Cyclotrimethylenetrinitrosamine | 233 | 4.14 | 374 | 2.23 |

| Di-N-nitrosopentamethylenetetramine | 228 | 4.14 | 366 | 2.10 |

Data sourced from Piskorz, M., & Urbanski, T. (1956). pw.edu.pl

To enhance sensitivity and selectivity, fluorescence derivatization is often employed for the analysis of N-nitrosamines. This process involves a chemical reaction that converts the non-fluorescent or weakly fluorescent N-nitrosamine into a highly fluorescent product. A common approach involves the denitrosation of the N-nitrosamine to yield the corresponding secondary amine, which is then reacted with a fluorescent labeling agent. researchgate.netmdpi.com

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent that reacts with secondary amines under basic conditions to form intensely fluorescent dansyl amides. researchgate.netmdpi.com The resulting derivatives can be separated and quantified using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). The excitation and emission wavelengths for the dansyl derivatives are typically around 340 nm and 530 nm, respectively. mdpi.comresearchgate.net

The following table outlines a typical procedure for the fluorescence derivatization of N-nitrosamines using dansyl chloride.

Table 2: Optimized Conditions for Fluorescence Derivatization of N-Nitrosamines with Dansyl Chloride

| Parameter | Optimized Condition |

| Derivatizing Reagent | Dansyl Chloride |

| Reaction pH | 9-12 |

| Dansyl Chloride Concentration | 500 mg/L |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 530 nm |

Data compiled from multiple sources. mdpi.comresearchgate.net

Sample Preparation and Matrix Effects

Effective sample preparation is a critical step in the analytical workflow for trace-level determination of N-nitrosamines. The primary goals are to isolate the analyte of interest from the sample matrix, concentrate it to a detectable level, and minimize interferences that could affect the accuracy and precision of the analysis.

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of N-nitrosamines from various matrices, including food and water. acs.orgresearchgate.net The choice of the solid sorbent is crucial for achieving high recovery of the target analyte. Activated carbon and Florisil are commonly used sorbents for N-nitrosamine extraction. acs.orgresearchgate.net For instance, a two-step SPE procedure using Extrelut (a diatomaceous earth-based sorbent) followed by Florisil has been successfully applied for the analysis of volatile N-nitrosamines in food matrices. acs.orgresearchgate.net

The following table provides an example of an SPE method for the extraction of N-nitrosamines from a food matrix.

Table 3: Solid-Phase Extraction Protocol for N-Nitrosamines in a Food Matrix

| Step | Procedure |

| Sorbent Conditioning | Condition Extrelut and Florisil cartridges sequentially with an appropriate solvent. |

| Sample Loading | Load the sample extract onto the conditioned Extrelut cartridge. |

| Elution from Extrelut | Elute the N-nitrosamines from the Extrelut cartridge. |

| Loading onto Florisil | Load the eluate from the Extrelut step onto the conditioned Florisil cartridge. |

| Elution from Florisil | Elute the purified N-nitrosamines from the Florisil cartridge with a suitable solvent. |

| Concentration | Concentrate the final eluate to a small volume before analysis. |

Based on methods described for the analysis of volatile N-nitrosamines in food. acs.orgresearchgate.net